Euglobal Ia1
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Overview
Description
Preparation Methods
Euglobal Ia1 can be isolated from the buds of Eucalyptus globulus. The structures of this compound and its analogues were elucidated based on physicochemical data, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and circular dichroism (CD) . The synthetic routes and reaction conditions for this compound involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Euglobal Ia1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of xanthenes.
Mechanism of Action
The mechanism of action of Euglobal Ia1 involves its interaction with molecular targets and pathways in cells. It has been shown to inhibit the activation of the Epstein–Barr virus, indicating its potential as an antiviral agent . The compound’s cytotoxic effects are likely due to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Euglobal Ia1 is part of a subclass of acylphloroglucinols, which includes other compounds like Euglobal Ia2, Euglobal Ib, and Euglobal Ic . These compounds share similar structural features but differ in the positions and types of substituents on the xanthene moiety. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
Similar Compounds
- Euglobal Ia2
- Euglobal Ib
- Euglobal Ic
- Euglobal IIa
- Euglobal IIb
- Euglobal IIc
Properties
CAS No. |
77844-93-0 |
---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(8aR,9R,10aR)-1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3/t14?,15-,18-,23-/m1/s1 |
InChI Key |
GCAXPYWXIWWHHT-OPNYMYKSSA-N |
SMILES |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
Isomeric SMILES |
CC(C)C[C@@H]1[C@H]2CC(C=C[C@]2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
Canonical SMILES |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
Appearance |
Oil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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